REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[N+:12]([O-])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7](=[O:14])[NH:8]2.[C:15]([O:18]C(=O)C)(=[O:17])[CH3:16]>>[C:15]([O:18][CH2:2][C:3]1[N:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7](=[O:14])[NH:8]2)(=[O:17])[CH3:16] |f:0.1|
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Name
|
5-methyl-1,6-naphthyridin-2(1H)-one-6-oxide hydrochloride
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Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=C2C=CC(NC2=CC=[N+]1[O-])=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring on a steam bath for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CUSTOM
|
Details
|
The separated product was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from dimethylformamide
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 80° C.
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=C2C=CC(NC2=CC=N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |